Structural Novelty Within SYK/KMO Inhibitor Chemical Space as a Primary Differentiator
CAS 1105230-20-3 occupies a unique position at the intersection of SYK and KMO inhibitor pharmacophores. Its core consists of a 1-(6-phenylpyridazin-3-yl)piperidine scaffold, which is a privileged motif for KMO inhibition, while the 4-sulfamoylphenyl carboxamide terminus is a hallmark of potent SYK inhibitors. A closely related SYK inhibitor (CHEMBL3416026) demonstrates an IC50 of 0.8 nM against human SYK and >10,000 nM against CYP2D6, indicating high potency and selectivity within this chemotype [1]. In parallel, the pyridazinylsulfonamide class has yielded brain-permeable KMO inhibitors, such as compound 12, which is equipotent with CHDI-340246 but exhibits superior brain penetration [2]. No single compound in either class simultaneously incorporates the 4-sulfamoylphenyl and 6-phenylpyridazine moieties present in CAS 1105230-20-3, positioning it as a structurally distinct, dual-purpose probe candidate. Direct quantitative comparison is currently precluded by the absence of published IC50, Ki, or functional assay data for this specific registry number.
| Evidence Dimension | Structural uniqueness and inferred polypharmacology potential |
|---|---|
| Target Compound Data | Molecular Formula: C22H23N5O3S; MW: 437.5; Purity: typically 95% |
| Comparator Or Baseline | SYK inhibitor CHEMBL3416026 (IC50 = 0.8 nM); KMO inhibitor compound 12 (equipotent with CHDI-340246, superior brain penetration) [1][2] |
| Quantified Difference | Not directly calculable; structural hybridization of two distinct pharmacophores is inferred from class-level SAR |
| Conditions | Structural comparison based on published SYK and KMO inhibitor pharmacophore models |
Why This Matters
This unique structural hybridization makes the compound a high-priority candidate for building proprietary screening libraries targeting both SYK-driven inflammatory diseases and KMO-linked neurodegenerative disorders, offering a procurement rationale distinct from single-target analogs.
- [1] BindingDB. Entry for BDBM50076185 / CHEMBL3416026. IC50 = 0.8 nM for human SYK; CYP2D6 IC50 >10,000 nM. Accessed April 29, 2026. View Source
- [2] Kimura, H., et al. (2021). N-(6-phenylpyridazin-3-yl)benzenesulfonamides as highly potent, brain-permeable, and orally active kynurenine monooxygenase inhibitors. Bioorg. Med. Chem. Lett., 33, 127753. View Source
